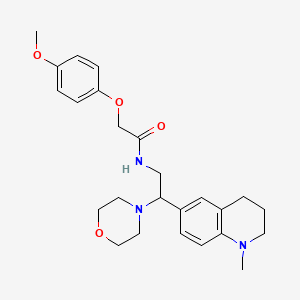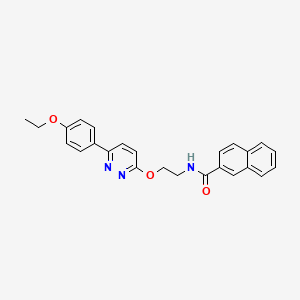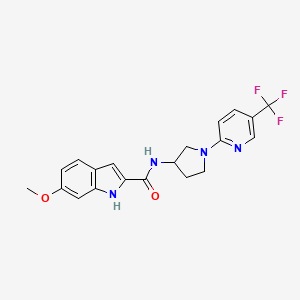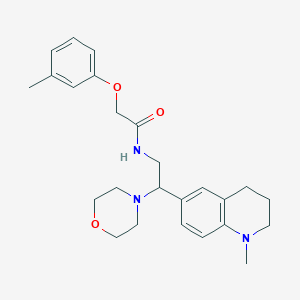
3-(3,4-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated remarkable broad-spectrum antitumor activity, with some compounds being nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. The molecular docking methodology was also employed to understand the interaction of these compounds with target proteins like EGFR-TK and B-RAF kinase, indicating potential mechanisms through inhibition of these kinases (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Another study reported the synthesis of quinazoline-based thiourea/4-thiazolidinone/chalcone hybrids and their efficacy against several bacteria and fungi. One analogue exhibited the most active bacterial growth inhibition, showing equipotent efficacy as compared to the standard drugs (Shah et al., 2015).
Antioxidant and Cytotoxic Activities
Polyphenolic derivatives of quinazolin-4(3H)-one were developed and showed significant antioxidant activity in comparison to ascorbic acid and Trolox. These compounds also displayed higher cytotoxicity against cancerous cell types, indicating a promising avenue for cancer therapy (Pele et al., 2022).
Anti-Tubercular Agents
N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked to 1,3-Thiazole hybrids were synthesized and evaluated for their anti-tubercular activity. The compounds demonstrated significant antibacterial activity, with one displaying favorable inhibition against Mycobacterium tuberculosis, highlighting the potential for new anti-tubercular treatments (Nagaladinne et al., 2020).
Antimalarial Drug Lead
In the quest for potent antimalarial drugs, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated, leading to the discovery of compounds with high antimalarial activity. This work contributes to the ongoing search for effective antimalarial treatments (Mizukawa et al., 2021).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-22(28-25(34-17)18-9-5-4-6-10-18)16-35-27-29-21-12-8-7-11-20(21)26(31)30(27)19-13-14-23(32-2)24(15-19)33-3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHFBZJZQRAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)
![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)
![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2669688.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)





